(4-cyclopropylphenyl)methanesulfonyl chloride (4-cyclopropylphenyl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1521474-21-4
VCID: VC12023514
InChI: InChI=1S/C10H11ClO2S/c11-14(12,13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2
SMILES: C1CC1C2=CC=C(C=C2)CS(=O)(=O)Cl
Molecular Formula: C10H11ClO2S
Molecular Weight: 230.71 g/mol

(4-cyclopropylphenyl)methanesulfonyl chloride

CAS No.: 1521474-21-4

Cat. No.: VC12023514

Molecular Formula: C10H11ClO2S

Molecular Weight: 230.71 g/mol

* For research use only. Not for human or veterinary use.

(4-cyclopropylphenyl)methanesulfonyl chloride - 1521474-21-4

Specification

CAS No. 1521474-21-4
Molecular Formula C10H11ClO2S
Molecular Weight 230.71 g/mol
IUPAC Name (4-cyclopropylphenyl)methanesulfonyl chloride
Standard InChI InChI=1S/C10H11ClO2S/c11-14(12,13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2
Standard InChI Key ACXMSQQWIKYWTM-UHFFFAOYSA-N
SMILES C1CC1C2=CC=C(C=C2)CS(=O)(=O)Cl
Canonical SMILES C1CC1C2=CC=C(C=C2)CS(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Identity

The compound’s molecular formula is C₁₀H₁₁ClO₂S, with a molecular weight of 230.71 g/mol. Its structure comprises a methanesulfonyl chloride group (-SO₂Cl) attached to a 4-cyclopropylphenyl moiety. The cyclopropane ring introduces significant steric hindrance, potentially influencing reactivity in nucleophilic substitutions .

Table 1: Structural Data

PropertyValueSource
SMILESC1CC1C2=CC=C(C=C2)CS(=O)(=O)ClPubChemLite
InChI KeyACXMSQQWIKYWTM-UHFFFAOYSA-NPubChemLite
Predicted CCS (Ų)150.7 ([M+H]+)PubChemLite

Spectral and Physical Properties

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis protocols for (4-cyclopropylphenyl)methanesulfonyl chloride are documented, methods for analogous sulfonyl chlorides provide a framework. A general approach involves:

  • Thiourea Intermediate Formation: Reacting a 4-cyclopropylbenzyl halide with thiourea to yield an S-alkyl isothiourea salt.

  • Oxidation with t-BuOCl: Treating the intermediate with tert-butyl hypochlorite (t-BuOCl) in acetonitrile/water to oxidize the thiol group to sulfonyl chloride .

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield (Hypothetical)
Thiourea FormationEtOH, reflux, 1h~90%
Oxidationt-BuOCl, MeCN/H₂O, 0–20°C, 30m~85%

Reactivity Profile

The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling reactions with nucleophiles such as amines and alcohols. Key transformations include:

  • Sulfonamide Formation: Reaction with primary or secondary amines to yield sulfonamides, a common motif in pharmaceuticals .

  • Esterification: Alcohols may displace the chloride to form sulfonate esters, useful as surfactants or intermediates.

The cyclopropyl group’s strain may hinder sterically demanding reactions but could enhance stability in certain media.

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediate

Sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs. Although no direct studies on (4-cyclopropylphenyl)methanesulfonyl chloride exist, analogs like (3,5-dichlorophenyl)methanesulfonyl chloride have been used to prepare kinase inhibitors and antimicrobial agents . The cyclopropyl moiety could modulate lipophilicity, impacting drug bioavailability.

Material Science Applications

Sulfonate esters derived from this compound might serve as ionic liquids or polymer cross-linkers. The cyclopropane ring’s rigidity could enhance thermal stability in polymeric matrices.

HazardPrecautionary Measure
CorrosiveUse nitrile gloves, face shield
Moisture-sensitiveStore under nitrogen atmosphere

Future Research Directions

Unexplored Synthetic Routes

  • Photochemical Synthesis: Exploring light-mediated chlorination of corresponding thiols could offer milder conditions.

  • Biocatalytic Methods: Enzymatic oxidation of thiols to sulfonyl chlorides might improve selectivity.

Biological Screening

Prioritizing sulfonamide derivatives for antimicrobial or anticancer activity assays could unlock therapeutic potential.

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